propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine
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Overview
Description
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further linked to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves the reaction of 2,2,2-trifluoroethylamine with a pyrazole derivative under controlled conditions. One common method includes the use of an organocatalytic system involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (TA) to facilitate the reaction . The reaction is carried out in a suitable solvent at an optimized temperature and time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl(2,2,2-trifluoroethyl)amine: Similar structure but with a methyl group instead of a propyl group.
Ethyl(2,2,2-trifluoroethyl)amine: Contains an ethyl group instead of a propyl group.
Isopropyl(2,2,2-trifluoroethyl)amine: Features an isopropyl group in place of the propyl group.
Uniqueness
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15ClF3N3 |
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Molecular Weight |
257.68 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H |
InChI Key |
XSYZESBWFJVDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(F)(F)F.Cl |
Origin of Product |
United States |
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